molecular formula C10H12O4 B1306406 4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde CAS No. 64673-04-7

4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde

Cat. No.: B1306406
CAS No.: 64673-04-7
M. Wt: 196.2 g/mol
InChI Key: VGXGYHPTBPXION-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde is an organic compound with the molecular formula C10H12O4 It is a derivative of benzaldehyde, featuring a hydroxyethoxy group and a methoxy group attached to the benzene ring

Mechanism of Action

Target of Action

Similar compounds have been used as photoinitiators in the polymerization process .

Mode of Action

4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde, like other photoinitiators, likely works by absorbing light and undergoing a photochemical reaction. This reaction generates reactive species, such as radicals, which can initiate a polymerization reaction

Biochemical Pathways

As a photoinitiator, it likely plays a role in the polymerization process, affecting the formation and cross-linking of polymers .

Pharmacokinetics

Similar compounds have been reported to be metabolized and excreted in urine .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its role as a photoinitiator in the polymerization process. It may contribute to the formation and cross-linking of polymers, affecting the physical properties of the resulting material .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of light is crucial for its role as a photoinitiator. Additionally, the compound’s stability and efficacy may be affected by factors such as temperature, pH, and the presence of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Hydroxyethoxy)benzaldehyde
  • 3-Methoxybenzaldehyde
  • 4-Hydroxy-3-methoxybenzaldehyde (Vanillin)

Uniqueness

4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde is unique due to the presence of both hydroxyethoxy and methoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications .

Properties

IUPAC Name

4-(2-hydroxyethoxy)-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-13-10-6-8(7-12)2-3-9(10)14-5-4-11/h2-3,6-7,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXGYHPTBPXION-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390005
Record name 4-(2-hydroxyethoxy)-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64673-04-7
Record name 4-(2-hydroxyethoxy)-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Vanillin (15.2 g, 0.01 m), water (70 mL), and sodium hydroxide (5.0 g, 0.0125 m) are mixed and stirred for a few minutes until solution is completed. 2-Chloroethanol (9.7 g, 0.012 m) is added and the reaction mixture heated at reflux for 16 hours and then cooled. The solid product is collected by filtration, washed with water, dried, and finally recrystallized from toluene. The yield is 13.0 g (69.9% of the theoretical yield).
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15.2 g
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5 g
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70 mL
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9.7 g
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Synthesis routes and methods II

Procedure details

25.9 g (170 mmol) vanillin (Aldrich), 33.3 g (266 mmol) 2-bromoethanol (Aldrich), 35.2 g (255 mmol) potassium carbonate (Sigma-Aldrich), and 20 g molecular sieves (Aldrich) were combined in a 1 liter round bottom flask equipped with magnetic stirrer and nitrogen inlet. Acetone (600 ml) (Chromesolv for HPLC, >99.9%, Sigma-Aldrich) was added and the reaction mixture was refluxed for 16 hours using an external glycerol heating bath set to 65° C. The solids were filtered and the solvent was removed via rotary evaporation to yield a yellow oil. White crystals were obtained by recrystallization in ethyl alcohol at −20° C. (40% yield).
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25.9 g
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33.3 g
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35.2 g
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600 mL
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde be used as a building block for sustainable polymers?

A1: Yes. this compound can be used to synthesize aromatic diols, which are valuable precursors for producing polyesters and polyurethanes. [] This is significant because it allows for the incorporation of renewable materials, like vanillin, into polymer production.

Q2: What types of polymers have been synthesized using this compound, and what are their characteristics?

A2: Researchers have successfully synthesized both polyesters and polyurethanes using this compound as a starting material. [] These polymers were found to have moderate molecular weights (ranging from 17,000 to 40,000 g mol−1) and exhibited glass transition temperatures (Tg) between 11.6 to 81.2 °C, depending on the specific polymer structure. This research highlights the potential of this vanillin derivative in creating sustainable polymers with desirable thermal properties.

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